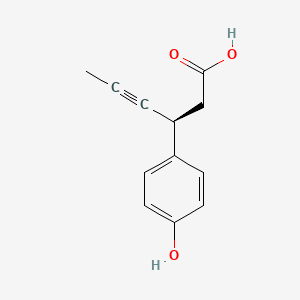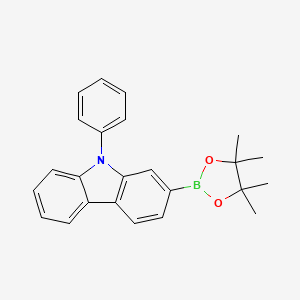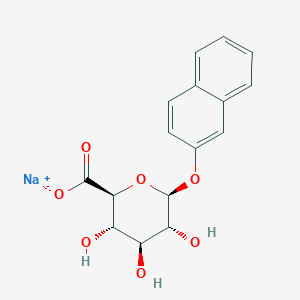
2-Naphthyl B-D-glucuronide sodium salt
説明
2-Naphthyl B-D-glucuronide sodium salt is a highly useful compound utilized in the field of biomedical research and pharmaceutical advancement . It prominently serves as an imperative substrate in enzymatic assays, thereby contributing significantly to the exploration of glucuronidation reactions . Its paramount significance lies in its ability to effectively facilitate the examination of diverse diseases and drug metabolism .
Molecular Structure Analysis
The molecular formula of 2-Naphthyl B-D-glucuronide sodium salt is C16H15NaO7 . The IUPAC name is sodium; (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-2-yloxyoxane-2-carboxylate . The InChI Key is RLXOGFBMVJVJBH-YYHOVTOASA-M .Physical And Chemical Properties Analysis
The molecular weight of 2-Naphthyl B-D-glucuronide sodium salt is 342.28 g/mol . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.科学的研究の応用
1. Metabolism of Phenolic Antioxidants
A study by Astill, Fassett, and Roudabush (1960) in "The Biochemical Journal" explored the metabolism of butylated hydroxyanisole in rats. Their research involved catalytic deacetylation, leading to the formation of a semi-crystalline mass that was further purified. The process yielded a product with strong naphtharesorcinol reaction, indicating its relevance in the metabolism of phenolic antioxidants (Astill, Fassett, & Roudabush, 1960).
2. Cytological Applications
Hayashi, Nakajima, and Fishman (1964) in the "Journal of Histochemistry and Cytochemistry" described the preparation of a new substrate for β-glucuronidase, involving naphthol AS-BI β-d-glucuronide. The study details a cytochemical technique for in situ demonstration of β-glucuronidase using sodium salt of naphthol AS-BI glucuronide, showing its potential in cytological applications (Hayashi, Nakajima, & Fishman, 1964).
3. Analytical Chemistry in Urinary Metabolite Measurement
Li et al. (2006) in "Analytical Chemistry" developed a method for measuring hydroxylated polycyclic aromatic hydrocarbon metabolites in urine. This method involved enzymatic deconjugation and automated liquid-liquid extraction, where α-naphthyl β-d-glucuronide sodium salt played a significant role in validating the enzymatic deconjugation efficiency (Li et al., 2006).
4. Study of Sodium Salts in Electrochemistry
Plewa-Marczewska et al. (2014) in "Chemistry of Materials" conducted a study on newly designed sodium salts, including sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate (NaTDI) and sodium 4,5-dicyano-2-(pentafluoroethyl)imidazolate (NaPDI). Their research focused on the basic electrochemical and structural properties of these sodium salts for application in liquid nonaqueous sodium electrolytes (Plewa-Marczewska et al., 2014).
5. Polymer Science and Electrolyte Research
Bitner-Michalska et al. (2017) in "Scientific Reports" presented a study on fluorine-free solid-polymer electrolytes for sodium-ion battery applications. They explored novel sodium salts, including sodium pentacyanopropenide (NaPCPI) and sodium 2,4,5-tricyanoimidazolate (NaTIM), in a poly(ethylene oxide) matrix, highlighting the impact of these salts on electrolyte properties (Bitner-Michalska et al., 2017).
特性
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-2-yloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXOGFBMVJVJBH-YYHOVTOASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl B-D-glucuronide sodium salt | |
CAS RN |
20838-64-6 | |
| Record name | β-d-Glucopyranosiduronic acid, 2-naphthalenyl, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)

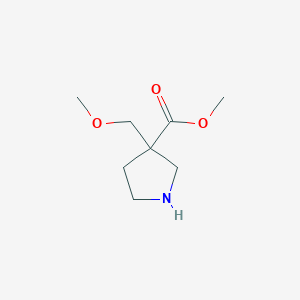
![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)
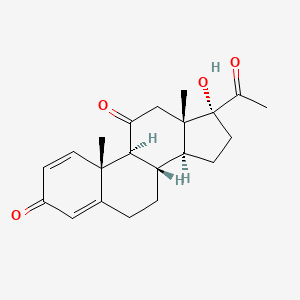
![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

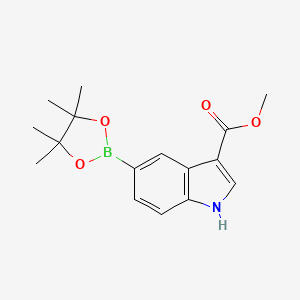
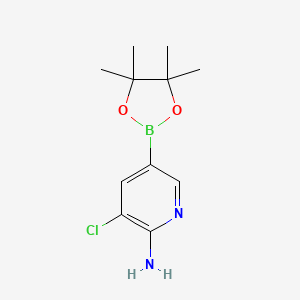
![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)

